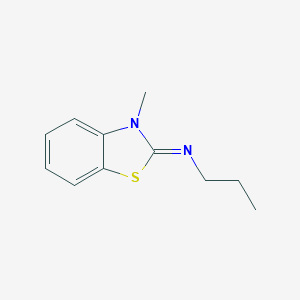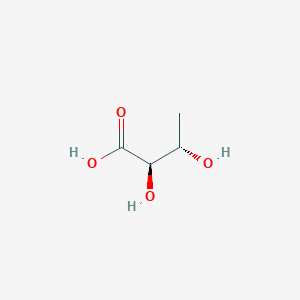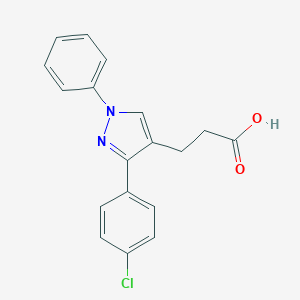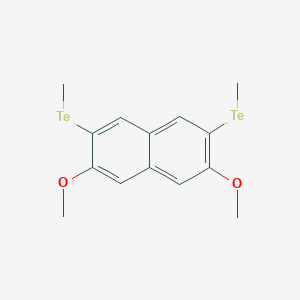
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is a chemical compound that has been widely used in scientific research applications. This compound has a unique molecular structure that makes it an important tool in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as to have anxiolytic and sedative effects. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an important tool for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in scientific research. One potential direction is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Another potential direction is the study of the central nervous system, particularly the GABA-A receptor, which may lead to the development of new drugs for the treatment of anxiety and other related disorders. Additionally, Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate may be used in the development of new antioxidant therapies for the treatment of various diseases.
Synthesemethoden
The synthesis method of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate involves the reaction between 4-methyl-3-piperidinone and hydrazine hydrate in the presence of a suitable catalyst. The resulting compound is then treated with hydrochloric acid to obtain Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate.
Wissenschaftliche Forschungsanwendungen
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been extensively used in scientific research applications, particularly in the field of pharmacology. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it an important tool for the development of new drugs for the treatment of various diseases. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been used in the study of the central nervous system, as it has been shown to have anxiolytic and sedative effects.
Eigenschaften
CAS-Nummer |
102207-44-3 |
|---|---|
Produktname |
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate |
Molekularformel |
C10H21Cl2N5O |
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
(4-methyl-6-piperidin-1-ylpyridazin-3-yl)hydrazine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N5.2ClH.H2O/c1-8-7-9(13-14-10(8)12-11)15-5-3-2-4-6-15;;;/h7H,2-6,11H2,1H3,(H,12,14);2*1H;1H2 |
InChI-Schlüssel |
OXWOKCLZBFKFGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl |
Kanonische SMILES |
CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl |
Andere CAS-Nummern |
102207-44-3 |
Synonyme |
[4-methyl-6-(1-piperidyl)pyridazin-3-yl]hydrazine hydrate dihydrochlor ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)


![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)


![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

